2-Octanol

Catalog No.
S598066
CAS No.
123-96-6
M.F
CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octanol

CAS Number

123-96-6

Product Name

2-Octanol

IUPAC Name

octan-2-ol

Molecular Formula

CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3

InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)O

solubility

0.01 M
1.12 mg/mL at 25 °C
In water, 1120 mg/L at 25 C
Soluble in ethanol, ethyl ether, acetic acetone
MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS
SOL IN MOST COMMON ORGANIC SOLVENTS
1.2 mg/mL at 25 °C
Solubility in water, ml/100ml: 0.096 (none)
soluble in most common organic solvents

Synonyms

(±)-2-Octanol; 1-Methyl-1-heptanol; 1-Methylheptanol; 1-Methylheptyl Alcohol; 2-Hydroxy-n-octane; 2-Hydroxyoctane; 2-Octyl Alcohol; Capryl Alcohol; DL-2-Octanol; Hexylmethylcarbinol; Methylhexylcarbinol; NSC 14759; dl-Methylhexylcarbinol; n-Octan-2-o

Canonical SMILES

CCCCCCC(C)O

The exact mass of the compound 2-Octanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m1.12 mg/ml at 25 °cin water, 1120 mg/l at 25 csoluble in ethanol, ethyl ether, acetic acetonemiscible with aromatic and aliphatic hydrocarbonssol in most common organic solvents1.2 mg/ml at 25 °csolubility in water, ml/100ml: 0.096 (none)soluble in most common organic solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Octanols - Supplementary Records. It belongs to the ontological category of octanol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

2-Octanol is an eight-carbon secondary fatty alcohol with the chemical formula C8H18O. Unlike its linear isomer, 1-octanol, the hydroxyl group is located on the second carbon, a structural feature that imparts distinct physicochemical properties. This chirality and branching make it a widely procured intermediate and additive in applications requiring specific solvency, froth characteristics, and reactivity. It serves as a low-volatility solvent, a frother in mineral flotation, a defoaming agent, and a chemical precursor for esters used in fragrances, plasticizers, and lubricants.

Substituting 2-Octanol with its primary isomer, 1-Octanol, or other common alcohols like 2-Ethylhexanol can lead to significant performance degradation in optimized processes. The secondary position of the hydroxyl group in 2-Octanol sterically hinders hydrogen bonding, resulting in a different molecular self-association structure compared to 1-Octanol. This structural difference manifests in measurably distinct physical properties including molar volume, compressibility, boiling point, and viscosity, which directly impact its function as a solvent, formulation component, or frothing agent. For instance, the different hydrogen bonding capabilities affect inter-aggregate hydrocarbon interactions, making a direct substitution problematic for solubility- and viscosity-critical applications.

Differentiated Physical Properties for Process Handling and Formulation

The placement of the hydroxyl group on the second carbon atom gives 2-Octanol a lower boiling point and melting point compared to its linear isomer, 1-Octanol. Specifically, the boiling point of 2-Octanol is approximately 178.5-181°C, whereas 1-Octanol boils at a higher 195°C. Furthermore, 2-Octanol possesses a significantly lower melting point (-38°C) than 1-Octanol (-16°C), which is a critical parameter for low-temperature handling, storage, and formulation. These differences are attributed to weaker intermolecular hydrogen bonding in the secondary alcohol due to steric hindrance.

Evidence DimensionBoiling Point & Melting Point
Target Compound DataBoiling Point: 178.5-181°C; Melting Point: -38°C
Comparator Or Baseline1-Octanol: Boiling Point: 195°C; Melting Point: -16°C
Quantified DifferenceBoiling Point: ~14-16.5°C lower; Melting Point: 22°C lower
ConditionsStandard atmospheric pressure (760 mmHg).

Lower boiling point is relevant for applications requiring specific evaporation rates, while the lower melting point significantly improves cold-weather processability and storage.

Superior Froth Properties in Mineral Flotation Compared to Terpineol

In the flotation of microcrystalline graphite, 2-Octanol (sec-octanol) demonstrates distinct advantages in froth properties when compared to another common frother, terpineol. At equivalent dosages, 2-Octanol consistently produces smaller bubbles. While terpineol may generate a slightly higher froth layer, the smaller bubbles from 2-Octanol lead to higher water recovery in the froth, which can be critical for the transport of fine particles. Despite these differences in froth structure, both frothers show comparable flotation selectivity index (SI) values for graphite.

Evidence DimensionBubble Size and Water Recovery
Target Compound DataProduces smaller bubbles and results in higher water recovery.
Comparator Or BaselineTerpineol: Produces larger bubbles and results in lower water recovery.
Quantified DifferenceQualitatively smaller bubbles and quantitatively higher water recovery observed for 2-Octanol.
ConditionsMicrocrystalline graphite flotation system using kerosene as a collector.

For flotation processes where fine particle capture and froth mobility are critical, the ability of 2-Octanol to generate smaller bubbles and a wetter froth is a key performance differentiator.

Distinct Olfactory Profile for Fragrance and Flavor Synthesis

The structural isomerism between 2-Octanol and 1-Octanol results in distinct olfactory profiles, making them non-interchangeable as fragrance ingredients or precursors. 2-Octanol possesses a mild, fresh, spicy, and somewhat fruity/floral aroma, often with waxy or earthy undertones. In contrast, 1-Octanol has a more pungent, aromatic, and sweet-scented odor, often described as reminiscent of oranges and roses. This difference is critical in fine fragrance and flavor formulation, where high-purity grades of 2-Octanol are specified to achieve a desired sensory outcome and avoid the pungent notes of 1-Octanol.

Evidence DimensionOdor Profile
Target Compound DataFresh, spicy, green, woody, herbal, earthy, mild fruity/floral notes.
Comparator Or Baseline1-Octanol: Pungent, aromatic, sweet, fresh orange and rose notes.
Quantified DifferenceQualitative difference in primary odor descriptors and intensity.
ConditionsSensory evaluation by perfumers and flavorists.

Procurement for fragrance and flavor applications is dictated by specific olfactory profiles; substituting 2-Octanol with 1-Octanol would fundamentally alter the final product's scent and taste.

Specialty Frother for Fine Particle Mineral Flotation

Based on its demonstrated ability to generate smaller bubbles compared to alternatives like terpineol, 2-Octanol is the preferred frother in flotation circuits where the recovery of fine or microcrystalline minerals is paramount. Its performance in creating a stable, high-water-recovery froth makes it suitable for processes targeting materials like graphite or certain sulfide ores where efficient particle transport is critical.

Low-Temperature Solvent and Process Additive

With a melting point of -38°C, significantly lower than 1-Octanol's -16°C, 2-Octanol is specified for applications requiring liquidity and consistent performance in cold environments. This includes its use as a solvent in coatings, inks, or agrochemical formulations intended for use or storage at low temperatures, and as an additive in lubricants to improve cold-flow properties.

Precursor for Fragrance Esters with Specific Olfactory Notes

The unique fresh, spicy, and green aroma profile of 2-Octanol makes it a non-negotiable precursor for the synthesis of specific fragrance esters where the pungent, heavy-sweet notes of 1-Octanol derivatives are undesirable. High-purity 2-Octanol is procured specifically for creating these esters, which contribute to complex floral and fruity accords in fine perfumery.

Bio-based Alternative to 2-Ethylhexanol (2-EH) in Plasticizers

2-Octanol, particularly when derived from castor oil, serves as a direct, bio-based alternative to the petrochemical-derived 2-Ethylhexanol for producing certain plasticizers. Its structural properties allow it to be used as a precursor for phthalate, adipate, or maleate esters, offering a more sustainable sourcing route for manufacturers of PVC, adhesives, and coatings.

Physical Description

Liquid
liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid

Color/Form

Liquid
Colorless liquid

XLogP3

2.9

Boiling Point

179.25 °C
179 °C
178.5 °C

Flash Point

76 °C

Vapor Density

4.5 (Air = 1)
Relative vapor density (air = 1): 4.5

Density

0.8193 g/cu cm at 20 °C
Relative density (water = 1): 0.82
0.817-0.820 (20°)

LogP

2.9 (LogP)
3.00
log Kow = 2.90
2.72

Odor

Characteristically disagreeable, but aromatic

Melting Point

3.5 °C
-15.5 °C
-31.6 °C
-38.6°C
-38.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Octanol is a colorless oily liquid. It has a characteristically disagreeable, but aromatic odor. It has high solubility in water. USE: 2-Octanol is an important commercial chemical that is used as a solvent. It is used during the production of chemicals that make plastics more flexible, wetting and foam control agents, and perfumes. It is also used a petroleum and hydraulic oil additive. 2-Octanol is used to mask industrial odors. It is used as a food additive in baked goods, frozen dairy, gelatins and puddings, nonalcoholic beverages, and soft candy. EXPOSURE: Workers that use or produce 2-octanol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 2-octanol. If 2-octanol is released to the environment, it is not expected to bind to particles in soil and water. It is expected to move rapidly through soil. It is expected to move into air from wet soil and water surfaces. It will be broken down in soil and water by microorganisms. It is not expected to build up in aquatic organisms. If 2-octanol is released to air, it will be broken down by reactions with other chemicals. RISK: The potential for 2-octanol to produce toxic effects in humans has not been studied. Skin irritation, swelling, and cracking were observed in laboratory animals following skin exposure to 2-octanol. Eye irritation was observed in laboratory animals following direct eye contact. Mild behavioral changes, blood effects, and minor injury to the liver, kidneys, and heart were observed in laboratory animals that repeatedly breathed air containing moderate levels of 2-octanol over time. The potential for 2-octanol to cause infertility, abortion, birth defects or cancer has not been examined in laboratory animals. The potential for 2-octanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.24 mmHg
2.42X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 32

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.

Other CAS

25339-16-6
123-96-6
4128-31-8

Associated Chemicals

2-Octanol (l);5978-70-1
2-Octanol (d);6169-06-8
2-Octanol (dl);4128-31-8

Wikipedia

2-octanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared by heating sodium ricinoleate with caustic soda in a copper vessel and distilling.
By distilling sodium ricinoleate with an excess of sodium hydroxide.
... Obtained by the alkaline hydrolysis of castor oil.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Octanol: ACTIVE

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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